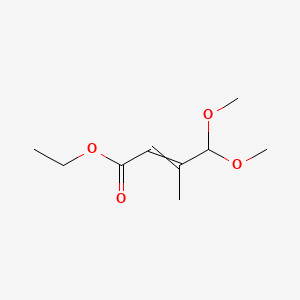
2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester
Cat. No. B8341918
Key on ui cas rn:
83803-81-0
M. Wt: 188.22 g/mol
InChI Key: MYHCWGDFZQZTQA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04975454
Procedure details


A mixture of 50 mmol of 1,1-dimethoxyacetone and 60 mmol of ethyl 2-(diethoxyphosphoryl)acetate is added in the course of 1 hour to a suspension of 125 mmol of potassium carbonate in 10 ml of water with vigorous stirring and with temperature maintained at between 20° and 30° C. When the addition is complete, stirring is continued for 24 hours at room temperature and the insoluble matter is then removed by filtration and washed with diethyl ether. The organic phase is separated and washed with saturated sodium chloride solution to neutrality. After drying and evaporation of the solvent, the product is purified by distillation under vacuum, which yields an (E+Z) isomer mixture in the form of an oil.




Name
Ethyl 4,4-Dimethoxy-3-Methyl-2-Butenoate
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=O.C(OP([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=[CH:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=O)C)OC
|
|
Name
|
|
|
Quantity
|
60 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
125 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring and with temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at between 20° and 30° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble matter is then removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium chloride solution to neutrality
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product is purified by distillation under vacuum, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields an (E+Z) isomer mixture in the form of an oil
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
Ethyl 4,4-Dimethoxy-3-Methyl-2-Butenoate
|
|
Type
|
|
|
Smiles
|
COC(C(=CC(=O)OCC)C)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
